

# 3-Ethynylpiperidine HCl: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Ethynylpiperidine hydrochloride**

Cat. No.: **B1394876**

[Get Quote](#)

**Abstract:** This technical guide offers an in-depth exploration of the physical and chemical properties of **3-Ethynylpiperidine hydrochloride (HCl)**. As a critical building block in modern medicinal chemistry, a thorough understanding of its characteristics is essential for its effective use in synthesizing novel therapeutic agents. This document provides researchers, scientists, and drug development professionals with vital data and practical insights to leverage the full potential of this versatile molecule. We will examine its structural features, physicochemical parameters, spectral data, and core reactivity, all grounded in scientific accuracy and supported by authoritative references.

## Introduction: The Importance of the Ethynylpiperidine Scaffold

The piperidine ring is a prevalent structural motif in numerous natural products and synthetic drugs, valued for its favorable pharmacokinetic properties.<sup>[1][2][3][4][5]</sup> The addition of an ethynyl group at the 3-position provides distinct conformational rigidity and a versatile chemical handle for a wide range of synthetic modifications. In its hydrochloride salt form, 3-Ethynylpiperidine HCl offers improved stability and solubility, making it the preferred form for storage and use in reactions. Its increasing significance is highlighted by its function as a key intermediate in the creation of various biologically active compounds. This guide serves as a definitive resource, consolidating crucial information to foster and inspire innovative research.

## Physicochemical Properties: A Quantitative Summary

A clear understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The table below outlines the key parameters for 3-Ethynylpiperidine HCl.

| Property          | Value                              | Source(s) |
|-------------------|------------------------------------|-----------|
| Molecular Formula | C7H12ClN                           | [6][7][8] |
| Molecular Weight  | 145.63 g/mol                       | [6][7][8] |
| CAS Number        | 959918-19-5                        | [6][7][8] |
| Alternate CAS     | 2199320-88-0 (for (3S)-enantiomer) | [9]       |

Expert Insight: The hydrochloride form significantly boosts the aqueous solubility of the parent free base, a vital characteristic for many biological assays and reactions in aqueous solutions.

## Spectroscopic Characterization: Defining the Molecular Structure

Spectroscopic analysis is essential for the clear identification and purity verification of 3-Ethynylpiperidine HCl. The following are characteristic spectral data.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum details the hydrogen atoms within the molecule. Key signals to expect include the acetylenic proton ( $\equiv\text{C}-\text{H}$ ), protons on the piperidine ring, and the N-H proton. The precise chemical shifts and coupling constants will vary based on the solvent used.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum indicates the number and electronic environment of the carbon atoms. Distinct signals will appear for the two acetylenic carbons and the carbons of the piperidine ring.

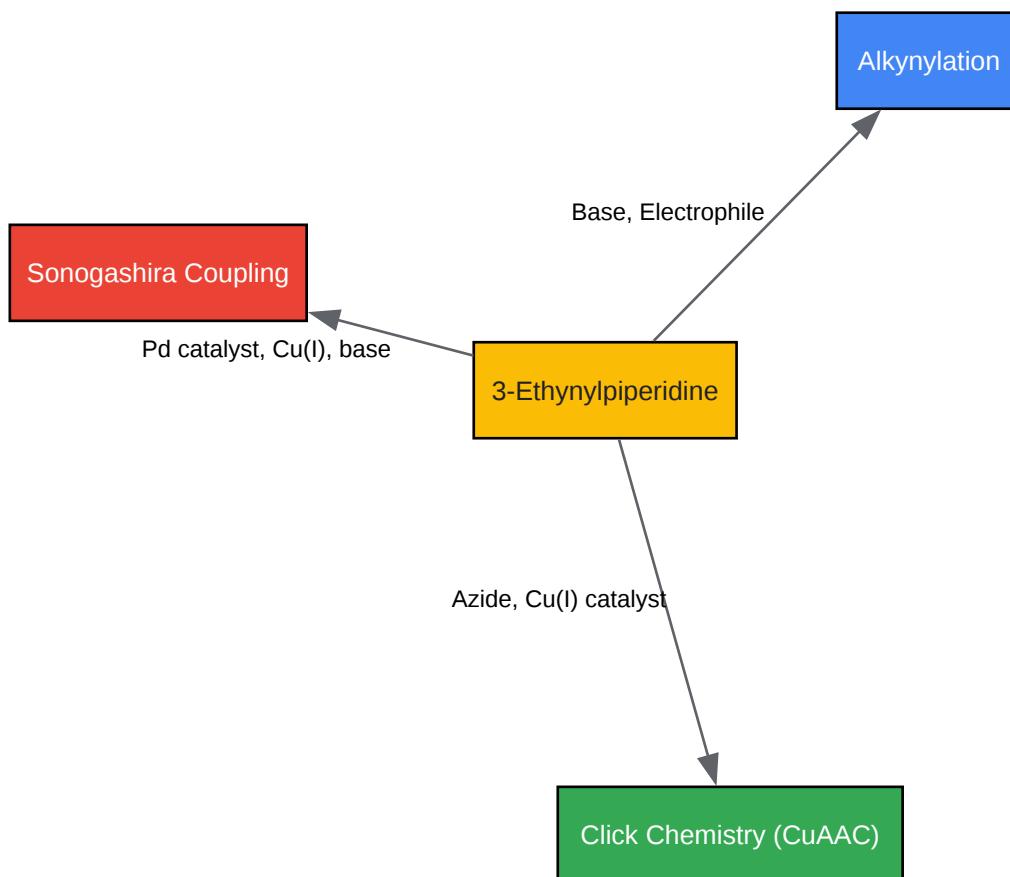
### 3.2. Infrared (IR) Spectroscopy

The IR spectrum is especially useful for identifying key functional groups. The rovibrational spectrum of gaseous HCl provides a classic example of how vibrational and rotational

transitions can be analyzed.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

| Functional Group     | Characteristic Absorption (cm <sup>-1</sup> )       |
|----------------------|-----------------------------------------------------|
| C≡C-H stretch        | ~3300 cm <sup>-1</sup> (sharp, strong)              |
| C≡C stretch          | ~2100 cm <sup>-1</sup> (weak to medium)             |
| N-H stretch          | 2500-3000 cm <sup>-1</sup> (broad, due to HCl salt) |
| C-H stretch (alkane) | 2850-3000 cm <sup>-1</sup>                          |

**Trustworthiness:** When collecting experimental data, it is critical to ensure the sample is free from residual solvent, as this can affect the interpretation of the spectra, especially in the N-H and C-H stretching regions.


## Chemical Reactivity and Synthetic Applications

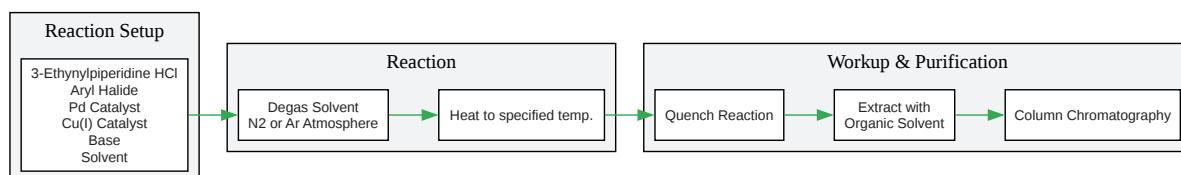
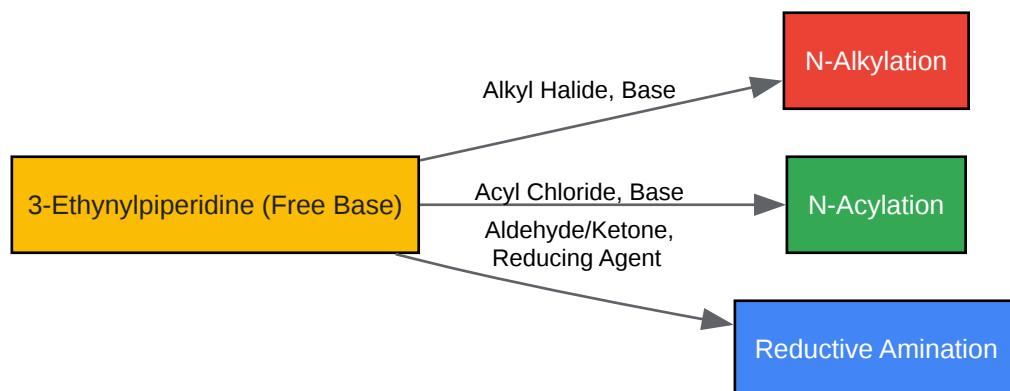
The synthetic flexibility of 3-Ethynylpiperidine HCl arises from the reactivity of both the terminal alkyne and the secondary amine of the piperidine ring.

### 4.1. Reactions Involving the Terminal Alkyne

The terminal alkyne opens the door to numerous chemical transformations, particularly carbon-carbon bond-forming reactions.

Diagram: Key Reactions of the Terminal Alkyne

[Click to download full resolution via product page](#)



Caption: Major synthetic routes involving the alkyne group.

- Sonogashira Coupling: This palladium-catalyzed cross-coupling with aryl or vinyl halides is a robust method for creating  $sp-sp^2$  carbon-carbon bonds, allowing for the direct connection of the piperidine scaffold to various aromatic and heteroaromatic systems.
- Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): The terminal alkyne readily engages in CuAAC reactions with organic azides to produce 1,2,3-triazoles. This highly efficient and regioselective reaction is extensively used in drug discovery and bioconjugation.
- Alkynylation Reactions: Deprotonation of the terminal alkyne with a suitable base forms a nucleophilic acetylide that can react with a range of electrophiles, such as aldehydes, ketones, and alkyl halides.

## 4.2. Reactions of the Piperidine Nitrogen

The secondary amine of the piperidine ring acts as a nucleophilic and basic center.

Diagram: Reactivity of the Piperidine Nitrogen



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ijnrd.org](http://ijnrd.org) [ijnrd.org]
- 2. [Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/) [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Ethynylpiperidine hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 3-Ethynylpiperidine hydrochloride | 959918-19-5 [chemicalbook.com]
- 8. 3-Ethynylpiperidine hydrochloride – Biotuva Life Sciences [biotuva.com]
- 9. arctomsci.com [arctomsci.com]
- 10. lakeheadu.ca [lakeheadu.ca]
- 11. lauraclesi.weebly.com [lauraclesi.weebly.com]
- 12. Vibrational-Rotational Spectroscopy of HCL | Chem Lab [chemlab.truman.edu]
- 13. researchgate.net [researchgate.net]
- 14. franklycaroline.com [franklycaroline.com]
- To cite this document: BenchChem. [3-Ethynylpiperidine HCl: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394876#physical-and-chemical-properties-of-3-ethynylpiperidine-hcl]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)